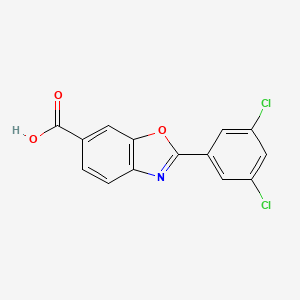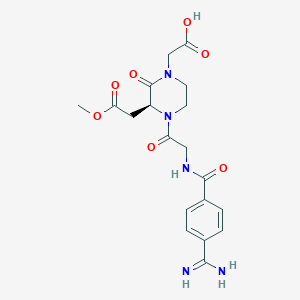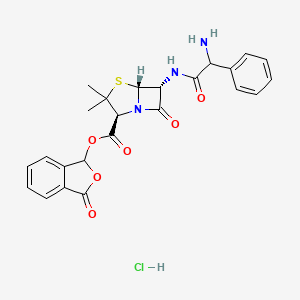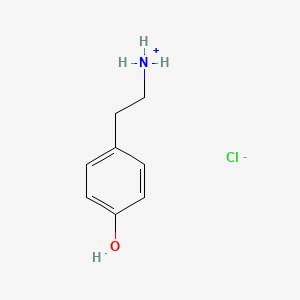
Clorhidrato de tiramina
Descripción general
Descripción
Clorhidrato de tiramina: es un compuesto monoaminico natural derivado del aminoácido tirosina. Es conocido por su papel en la inducción de la liberación de catecolaminas, que son neurotransmisores como la dopamina, la norepinefrina y la epinefrina . El this compound se encuentra comúnmente en varios alimentos, especialmente aquellos que son fermentados, añejados o en mal estado .
Aplicaciones Científicas De Investigación
Química: El clorhidrato de tiramina se utiliza en la síntesis de varios compuestos y materiales químicos, incluidos hidrogeles y reactivos de amplificación de señal .
Biología: En la investigación biológica, el this compound se utiliza para estudiar la estimulación neuronal y la liberación de neurotransmisores .
Medicina: Se investiga el this compound por sus posibles aplicaciones terapéuticas, incluidos los sistemas de administración de fármacos para el tratamiento de la artritis reumatoide .
Industria: Se utiliza en la producción de materiales biodegradables y como precursor de diversos productos químicos industriales .
Mecanismo De Acción
El clorhidrato de tiramina ejerce sus efectos induciendo la liberación de catecolaminas, que son neurotransmisores involucrados en varios procesos fisiológicos. Actúa como un agente liberador de catecolaminas, lo que lleva a niveles elevados de dopamina, norepinefrina y epinefrina . Este mecanismo está mediado principalmente a través de la interacción con enzimas monoamino oxidasa, que metabolizan la tiramina .
Análisis Bioquímico
Biochemical Properties
Tyramine hydrochloride may be produced by the action of the enzyme tyrosine hydroxylase to form tyrosine that subsequently undergoes decarboxylation via the action of the enzyme tyrosine decarboxylase to form tyramine . It is a trace amine-associated receptor 1 (TAAR1) agonist .
Cellular Effects
Tyramine hydrochloride ingestion depletes serotonin, epinephrine, and norepinephrine reserves . This results in elevated biological events such as cardiovascular function, blood pressure, glucose production, and overall metabolism .
Molecular Mechanism
Tyramine hydrochloride activates TAAR1 . It also inhibits the release of norepinephrine and dopamine in isolated rat caudate nucleus .
Temporal Effects in Laboratory Settings
The pharmacokinetics, pharmacodynamics, and pharmacogenetics of tyramine hydrochloride were studied in 88 healthy volunteers after oral administration of a 400 mg dose . A strong interindividual variation in systemic tyramine exposure was observed .
Dosage Effects in Animal Models
The effects of tyramine hydrochloride vary with different dosages in animal models . Systolic blood pressure increased by more than 10 mmHg in 71% of the volunteers and correlated strongly with systemic tyramine concentration .
Metabolic Pathways
Tyramine hydrochloride is a prototypic substrate of monoamine oxidase A (MAO-A) . As much as 76.8% of the dose was recovered in urine in the form of the MAO-catalyzed metabolite 4-hydroxyphenylacetic acid (4-HPAA), confirming that oxidative deamination by MAO-A is the quantitatively most relevant metabolic pathway .
Transport and Distribution
It is known that tyramine hydrochloride can cross the blood-brain barrier, which suggests that it may be transported across cell membranes .
Subcellular Localization
Given its role as a neurotransmitter and its ability to cross the blood-brain barrier, it is likely that it is found in high concentrations in the synaptic clefts of neurons .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El clorhidrato de tiramina se puede sintetizar mediante un proceso biocatalítico que involucra múltiples pasos. Un método eficaz consiste en la conversión de serina a tirosina utilizando serina desaminasa y tirosina fenol-liasasa, seguida de la descarboxilación de tirosina a tiramina utilizando tirosina descarboxilasa . Este proceso se lleva a cabo en condiciones específicas como pH 8.0, 37 °C y la presencia de Triton X-100 .
Métodos de producción industrial: En entornos industriales, el this compound a menudo se produce mediante la hidrólisis ácida de materiales que contienen queratina, como el cabello y las plumas. Este método genera una cantidad significativa de aguas residuales de hidrólisis ácida de queratina, que se pueden reciclar para producir this compound con alto rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de tiramina experimenta varias reacciones químicas, que incluyen:
Oxidación: La tiramina se puede oxidar para formar 4-hidroxifenilacetaldehído.
Sustitución: Puede participar en reacciones de sustitución para formar varios derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen enzimas monoamino oxidasa.
Sustitución: Se utilizan reactivos como carbodiimidas para reacciones de sustitución.
Principales productos:
Oxidación: 4-hidroxifenilacetaldehído.
Sustitución: Hidrogeles a base de tiramina y otros derivados.
Comparación Con Compuestos Similares
Compuestos similares:
Feniletilamina: Similar en estructura y función, también actúa como un neurotransmisor.
Octopamina: Otro compuesto monoaminico con efectos fisiológicos similares.
Singularidad: El clorhidrato de tiramina es único en su incapacidad para cruzar la barrera hematoencefálica, lo que limita sus efectos a acciones simpaticomiméticas periféricas . Esta característica lo distingue de otros compuestos similares que pueden afectar el sistema nervioso central.
Propiedades
IUPAC Name |
4-(2-aminoethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNISDHSYKZAWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034087 | |
| Record name | Tyramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60-19-5 | |
| Record name | Tyramine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyramine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyramine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-(2-aminoethyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tyramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphenethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TYRAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5KDH3H147 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tyramine hydrochloride exert its sympathomimetic effects?
A1: Tyramine hydrochloride acts as an indirect sympathomimetic agent by triggering the release of norepinephrine from neuronal storage vesicles. [, ]. This released norepinephrine then interacts with adrenergic receptors, leading to various physiological effects like increased heart rate and blood pressure. [, ].
Q2: How does reserpine pretreatment affect the activity of tyramine hydrochloride?
A2: Reserpine depletes norepinephrine stores, thereby diminishing the pressor effects of tyramine hydrochloride. [, ]. This highlights the dependence of tyramine's action on the availability of norepinephrine.
Q3: Can the effects of tyramine hydrochloride be restored after reserpine treatment?
A3: Yes, prolonged infusion of norepinephrine [] or metaraminol [] can restore the pressor response to tyramine hydrochloride in reserpinized animals. This further supports the concept that tyramine's actions are mediated by norepinephrine release.
Q4: Does tyramine hydrochloride interact with monoamine oxidase (MAO)?
A4: Yes, tyramine hydrochloride is a substrate for MAO, particularly MAO-A, which plays a crucial role in its metabolism []. This interaction forms the basis for understanding potential drug interactions with MAO inhibitors.
Q5: What happens when tyramine hydrochloride is administered to individuals taking MAO inhibitors?
A5: Co-administration of tyramine hydrochloride with MAO inhibitors, especially MAO-A inhibitors like moclobemide, can lead to a significant potentiation of its pressor effects []. This is because MAO inhibition prevents tyramine breakdown, leading to its accumulation and exaggerated sympathomimetic responses.
Q6: What is the molecular formula and weight of tyramine hydrochloride?
A6: The molecular formula of tyramine hydrochloride is C8H12ClNO, and its molecular weight is 173.64 g/mol. []
Q7: What is the crystal structure of tyramine hydrochloride?
A7: Tyramine hydrochloride crystallizes in the orthorhombic system, belonging to the space group Pbcn. The unit cell dimensions are a = 19.961 Å, b = 10.756 Å, and c = 8.243 Å. []
Q8: Can tyramine hydrochloride be used in analytical techniques like micellar electrokinetic chromatography (MEKC)?
A8: Yes, tyramine hydrochloride has been successfully employed as an internal standard in MEKC methods for the simultaneous determination of antiviral drugs like acyclovir and valacyclovir, along with their impurity guanine. []
Q9: Does tyramine hydrochloride participate in any enzymatic reactions?
A9: While not a catalyst itself, tyramine hydrochloride serves as a substrate for enzymes like tyrosinase [] and monoamine oxidase [, ]. These enzymatic reactions are crucial for understanding tyramine's metabolism and potential applications.
Q10: Have computational methods been applied to study tyramine hydrochloride?
A10: Yes, density functional theory (DFT) calculations have been employed to investigate the vibrational dynamics and potential energy distribution of tyramine hydrochloride, providing insights into its structural and electronic properties. []
Q11: How do structural modifications to tyramine affect its biological activity?
A11: While specific SAR studies are limited within the provided research, the presence of the hydroxyl group on the aromatic ring is known to be crucial for the interaction of tyramine with tyrosinase []. Modifications to this group or the amine side chain could potentially alter its binding affinity and biological activity.
Q12: What analytical techniques are commonly employed to detect and quantify tyramine hydrochloride?
A12: Several techniques have been used for tyramine hydrochloride analysis, including gas chromatography (GC) [], high-performance liquid chromatography (HPLC) [], micellar electrokinetic chromatography (MEKC) [], and nuclear magnetic resonance (NMR) []. The choice of method depends on the specific application and required sensitivity.
Q13: What is the importance of analytical method validation in tyramine hydrochloride research?
A13: Analytical method validation is crucial to ensure the accuracy, precision, and reliability of the obtained data. This involves establishing parameters like linearity, limit of detection, limit of quantification, recovery, and stability, ensuring that the analytical method is fit for its intended purpose. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


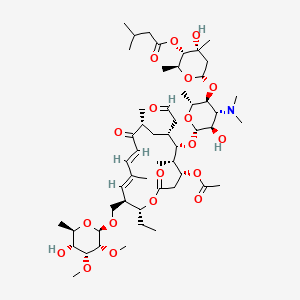


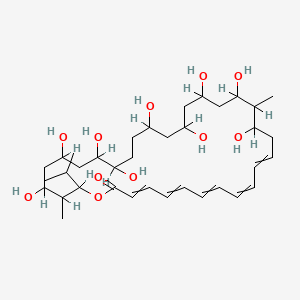
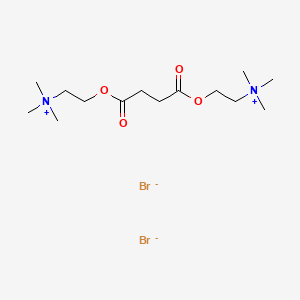
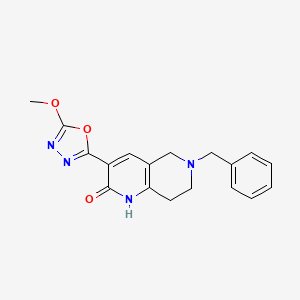
![(2S,3S)-2-(dimethylamino)-N-[(2S)-2-[[(3R,5S)-3-methoxy-1-[(2S)-2-[(2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]-3-methylpentanamide](/img/structure/B1682575.png)
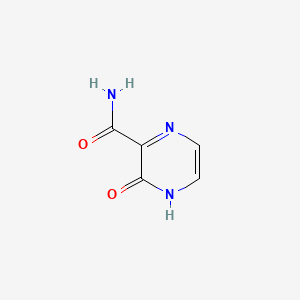
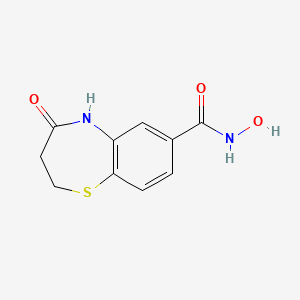

![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1682580.png)
